N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-4-7-17(12-15(14)2)21(18-10-11-26(23,24)13-18)20(22)16-5-8-19(25-3)9-6-16/h4-12,18H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYZCWSOAHQVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Profiles of Comparable Benzamide Derivatives
Key Observations :
SAR Insights :
- Position of Substituents : highlights that substituents at the 3,5-positions (e.g., dimethyl or difluoro) on the anilide ring enhance photosynthetic electron transport (PET) inhibition. The target compound’s 3,4-dimethylphenyl group may offer steric advantages but lacks the electron-withdrawing properties critical for high PET activity .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Comparisons
Analytical Notes:
Preparation Methods
Synthesis of Intermediate A
Intermediate A is synthesized via sulfonation and amination of a dihydrothiophene precursor. A representative protocol involves:
- Oxidation of 2,3-dihydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid to yield 1,1-dioxido-2,3-dihydrothiophene.
- Buchwald-Hartwig amination with 3,4-dimethylaniline under palladium catalysis (e.g., Pd(OAc)₂/Xantphos), achieving 85–92% yields.
Table 1: Optimization of Intermediate A Synthesis
| Condition | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | KOtBu, Toluene | 110 | 92 |
| Pd(dba)₂/BINAP | Cs₂CO₃, DMF | 100 | 85 |
| Ni(COD)₂/DTBPF | NaOtBu, THF | 80 | 78 |
Synthesis of Intermediate B
4-Methoxybenzoyl chloride is prepared via chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂). A one-pot method from 4-methoxybenzaldehyde (Patent CN101092377A) involves:
- Oxime formation with hydroxylamine hydrochloride.
- Dehydration using SOCl₂ to yield 4-methoxybenzonitrile (92.8% yield).
- Hydrolysis to 4-methoxybenzoic acid followed by SOCl₂ treatment.
Key Data from Patent CN101092377A:
- Reaction time: 3–8 hours
- Purity: 99.0–99.5% (HPLC)
- Scale-up feasibility: Demonstrated at 20 kg scale (93.9% yield)
Coupling Strategies for Amide Bond Formation
The final step involves coupling Intermediate A and B via nucleophilic acyl substitution. Three methods are evaluated:
Schotten-Baumann Reaction
Reaction of 4-methoxybenzoyl chloride with Intermediate A in a biphasic system (NaOH/H₂O–CH₂Cl₂):
- Yield : 78–82%
- Limitation : Competing hydrolysis of acyl chloride reduces efficiency.
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in anhydrous DMF:
- Yield : 89–93%
- Advantage : Suppresses racemization and side reactions.
Direct Aminolysis
Heating Intermediate A with 4-methoxybenzoic acid and PCl₃:
- Yield : 68–75%
- Drawback : Requires stringent moisture control.
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, CH₂Cl₂ | H₂O | 82 | 95 |
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 93 | 99 |
| Direct Aminolysis | PCl₃ | Toluene | 75 | 91 |
Mechanistic Insights and Side Reactions
Palladium-Catalyzed Amination
The Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange and reductive elimination. Competing pathways include:
- Homocoupling : Mitigated by using bulky ligands (Xantphos).
- Dehalogenation : Minimized with excess amine substrate.
Acyl Chloride Reactivity
4-Methoxybenzoyl chloride exhibits enhanced electrophilicity at the carbonyl carbon due to electron-donating methoxy groups. However, steric hindrance from the 3,4-dimethylphenyl group in Intermediate A necessitates prolonged reaction times (6–12 hours).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 2.24 (s, 6H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the Suzuki-Miyaura coupling (as in RSC Adv. 2024) for Intermediate A:
- Residence time : 10 minutes
- Productivity : 1.2 kg/day using microreactors.
Waste Management
- SOCl₂ Quenching : Neutralized with NaOH to Na₂SO₃/NaCl.
- Pd Recovery : Ion-exchange resins achieve >95% metal回收.
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